

# Rimforegtide: A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rimforegtide*

Cat. No.: *B12418667*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Rimforegtide** (HTD4010), a clinical-stage polypeptide therapeutic, represents a novel approach to treating acute inflammatory conditions. Developed by HighTide Therapeutics, this peptide is derived from the regenerating islet-derived protein 3 alpha (Reg3 $\alpha$ ), a molecule with known immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Currently in Phase 2 clinical development for alcoholic hepatitis, **Rimforegtide** has demonstrated a promising safety profile and protective effects in various preclinical models of inflammation-driven pathologies. This document provides a comprehensive overview of the discovery and development timeline of **Rimforegtide**, its mechanism of action, and detailed methodologies of key experimental studies.

## Introduction

**Rimforegtide** (HTD4010) is a synthetic peptide analogue of the human Reg3 $\alpha$  protein. The discovery of Reg proteins, initially in the context of pancreatic regeneration, has led to the exploration of their therapeutic potential in a range of diseases characterized by inflammation and tissue injury. HighTide Therapeutics, founded in 2011, has spearheaded the development of **Rimforegtide**, advancing it from preclinical research to clinical evaluation for inflammatory and digestive system disorders.

## Discovery and Development Timeline

The development of **Rimtoregtide** has progressed through several key stages, from the initial research into the therapeutic effects of Reg3 $\alpha$  to the ongoing clinical trials.

Milestone	Key Event	Approximate Date/Year	Notes
Preclinical Development	Foundational research on the protective effects of Reg3α in models of tissue injury and inflammation.	Early 2010s	
HighTide Therapeutics initiates a formal preclinical development program for HTD4010.	Mid-2010s	Focus on optimizing the peptide and evaluating its efficacy and safety in animal models.	
Preclinical proof-of-concept established in models of acute pancreatitis and acute liver failure.	Late 2010s	Data presented at scientific conferences.	
Clinical Development	Phase 1 Clinical Trial (NCT02538848)	August 2015 - November 2021	A first-in-human, randomized, double-blind study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of HTD4010 in healthy participants in China. The trial was completed in November 2021, demonstrating a favorable safety profile. <sup>[1]</sup>
Phase 2 Clinical Development	Post-2021	Initiation of Phase 2 clinical trials for alcoholic hepatitis.	

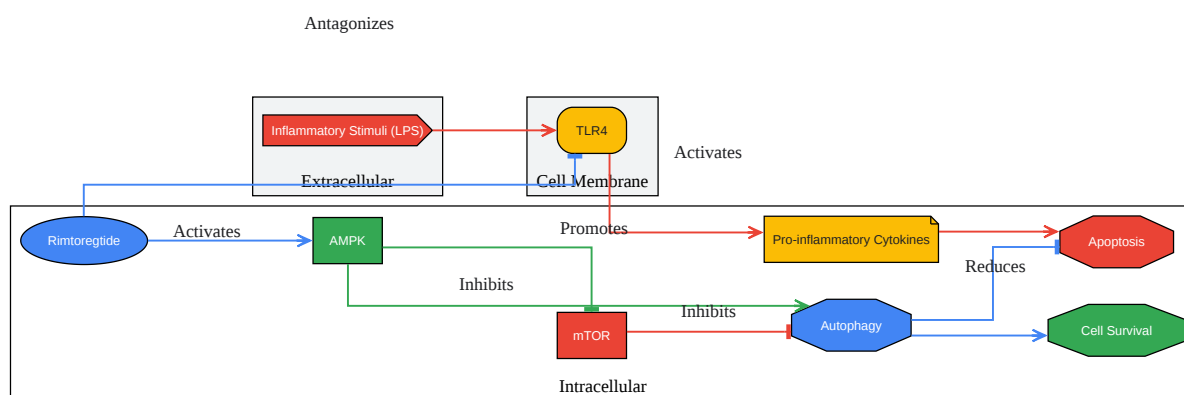
Presentation of preclinical findings at Digestive Disease Week® (DDW) 2025.	May 6, 2025	Data on the protective effects of Rimforegtide in a rat model of acute pancreatitis were presented.[2]
Presentation of preclinical findings at the EASL Congress 2025.	May 7-10, 2025	Comparative data on the protective effects of Rimforegtide and another investigational drug in a mouse model of acute liver failure were presented.[3]

## Mechanism of Action

**Rimforegtide** exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its immunomodulatory and cytoprotective properties. It is characterized as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[4]

A key signaling pathway modulated by **Rimforegtide** is the AMPK/mTOR pathway. By promoting autophagy through the regulation of this pathway, **Rimforegtide** helps to mitigate cellular stress and damage.

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

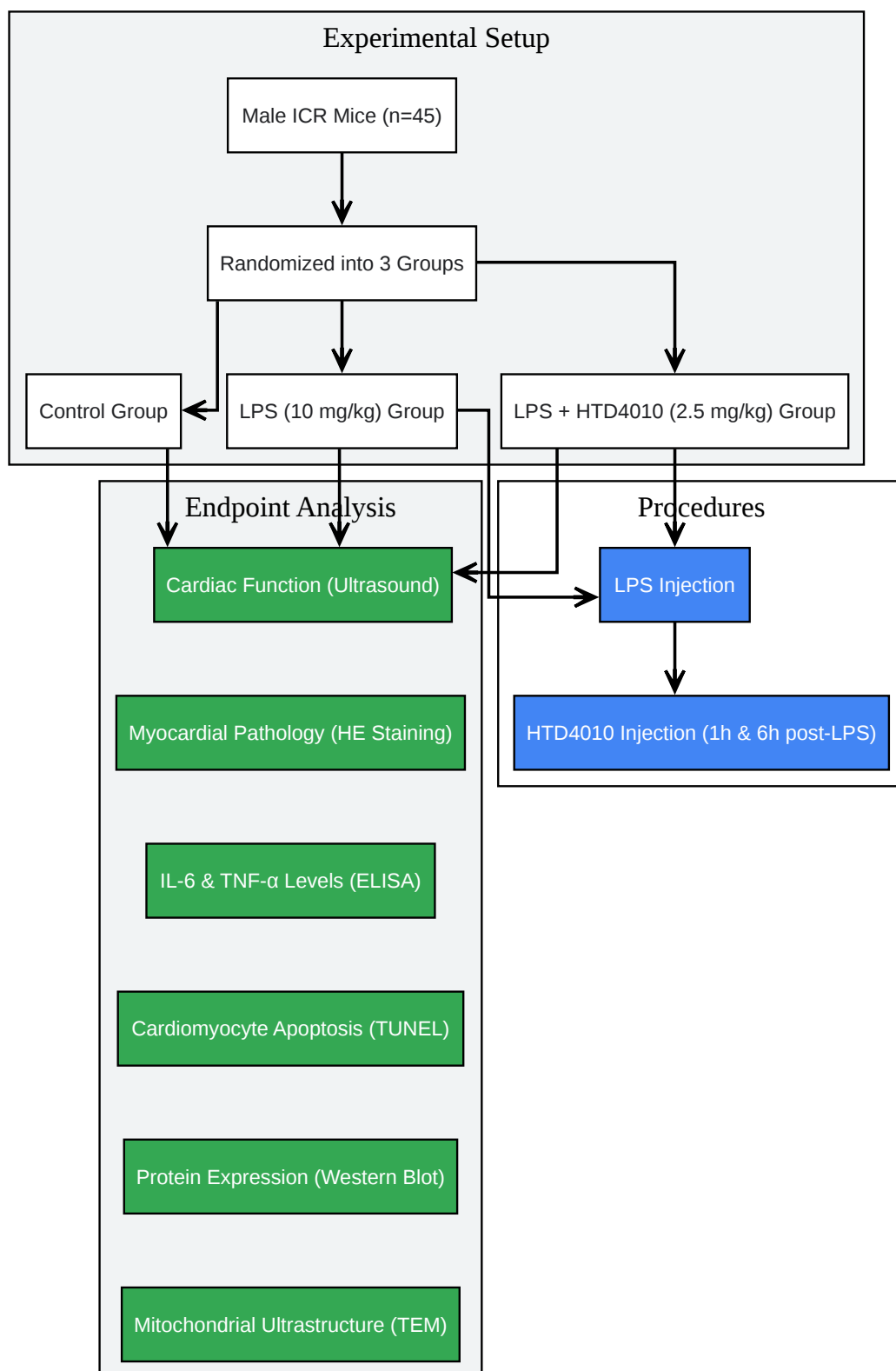
**Rimtoiregtide's** dual mechanism: TLR4 antagonism and AMPK/mTOR pathway modulation.

## Key Experimental Protocols

### Preclinical Study: Sepsis-induced Cardiomyopathy in Mice

Objective: To investigate the protective effects of HTD4010 against lipopolysaccharide (LPS)-induced septic cardiomyopathy (SCM) in mice and to explore the underlying mechanisms.

Experimental Workflow:



[Click to download full resolution via product page](#)

Workflow for the preclinical evaluation of **Rimcoregtide** in septic cardiomyopathy.

**Methodology:**

- Animal Model: Forty-five male ICR mice were used.
- Experimental Groups:
  - Control group
  - LPS group (10 mg/kg LPS)
  - LPS + HTD4010 group (10 mg/kg LPS + 2.5 mg/kg HTD4010 administered subcutaneously at 1 and 6 hours post-LPS injection).
- Assessments:
  - Cardiac Function: Evaluated by ultrasound to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
  - Histopathology: Myocardial tissue was examined using Hematoxylin and Eosin (H&E) staining.
  - Inflammatory Markers: Serum and myocardial levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) were measured by ELISA.
  - Apoptosis: Cardiomyocyte apoptosis was detected using TUNEL staining.
  - Protein Expression: Western blotting was used to measure the expression levels of proteins involved in apoptosis (Bax, Bcl-2), autophagy (LC3 II/I, Beclin-1, p62), and the AMPK/mTOR pathway (p-AMPK, p-mTOR).
  - Ultrastructure: Transmission electron microscopy (TEM) was used to observe changes in cardiac mitochondrial ultrastructure.

**Quantitative Results Summary:**

Parameter	Control Group	LPS Group	LPS + HTD4010 Group
Cardiac Function			
LVEF	Normal	Significantly Decreased	Significantly Increased vs. LPS
FS	Normal	Significantly Decreased	Significantly Increased vs. LPS
Inflammatory Markers			
Serum IL-6	Baseline	Significantly Elevated	Significantly Reduced vs. LPS
Myocardial IL-6	Baseline	Significantly Elevated	Significantly Reduced vs. LPS
Serum TNF- $\alpha$	Baseline	Significantly Elevated	Significantly Reduced vs. LPS
Myocardial TNF- $\alpha$	Baseline	Significantly Elevated	Significantly Reduced vs. LPS
Apoptosis & Autophagy Proteins			
Bax	Baseline	Significantly Increased	Significantly Decreased vs. LPS
Bcl-2	Baseline	Significantly Decreased	Significantly Increased vs. LPS
LC3 II/I	Baseline	Significantly Decreased	Significantly Increased vs. LPS
Beclin-1	Baseline	Significantly Decreased	Significantly Increased vs. LPS
p62	Baseline	Significantly Increased	Significantly Decreased vs. LPS



AMPK/mTOR Pathway Proteins			
p-AMPK	Baseline	Significantly Decreased	Significantly Increased vs. LPS
p-mTOR	Baseline	Significantly Increased	Significantly Decreased vs. LPS

## Preclinical Study: Acute Pancreatitis in Rats

Objective: To evaluate the potential protective effects of HTD4010 in a sodium taurocholate-induced model of acute pancreatitis in rats.

Methodology:

- Animal Model: Rats with sodium taurocholate-induced acute pancreatitis.
- Treatment: Administration of HTD4010.
- Assessments:
  - Survival rates.
  - Serum amylase and lipase levels.
  - Macroscopic observation of multi-organ injury.
  - Histological evaluation of pancreatic damage.

Key Findings: Treatment with HTD4010 resulted in:

- Significantly improved survival rates compared to the model control.
- Decreased amylase and lipase levels.
- Alleviation of multi-organ injury.
- Alleviation of pancreatic damage as evidenced by histological evaluation.[\[2\]](#)

## Conclusion

**Rimforegtide** is a promising therapeutic candidate with a well-defined mechanism of action targeting key pathways in inflammation and cellular homeostasis. Preclinical studies have consistently demonstrated its protective effects in various models of acute inflammatory diseases. The favorable safety profile observed in the completed Phase 1 trial supports its continued clinical development. The ongoing Phase 2 trial in alcoholic hepatitis will be crucial in further elucidating the therapeutic potential of **Rimforegtide** in a clinical setting. The comprehensive data gathered to date provides a strong rationale for the continued investigation of **Rimforegtide** as a novel treatment for a range of acute inflammatory and digestive system disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel clinical trial designs emerging from the molecular reclassification of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HighTide Therapeutics Raises \$107 Million in Series C/C+ Financing to Advance Innovative Pipeline and Business Collaborations [prnewswire.com]
- 3. The timeline of epigenetic drug discovery: from reality to dreams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimforegtide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Rimforegtide: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418667#rimforegtide-discovery-and-development-timeline]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)